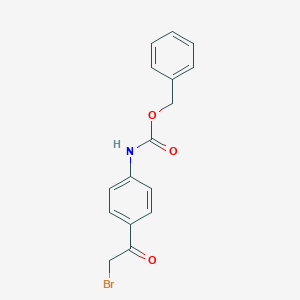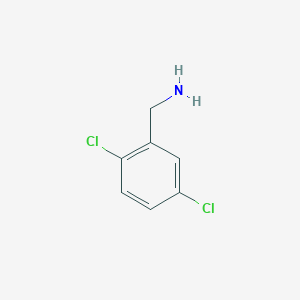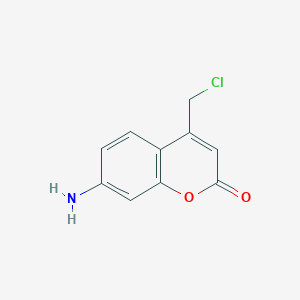
7-氨基-4-氯甲基香豆素
描述
7-Amino-4-chloromethylcoumarin (7-ACMC) is a synthetic fluorescent compound that has been widely used in scientific research. It is an important tool for studying the structure and function of proteins, DNA, and other biological molecules. 7-ACMC has many advantages that make it an attractive choice for laboratory experiments, including its high fluorescence efficiency, low toxicity, and long-term stability. In addition, 7-ACMC has been used in a variety of biochemical and physiological studies, making it a valuable tool for researchers.
科学研究应用
眼科治疗中的应用
7-氨基-4-氯甲基香豆素衍生物在眼科治疗中显示出有效性。具体而言,它们已被用于创造抑制碳酸酐酶同功酶的化合物,当在兔眼部局部应用时,通过减少房水产生(Renzi, Scozzafava & Supuran, 2000)有效降低眼内压。
荧光探针和成像
一系列新的7-羟基香豆素衍生物,解决了商业可用探针CMAC(7-氨基-4-氯甲基香豆素)的局限性,已开发用于活细胞成像中真空泡特异性荧光探针。这些衍生物具有优越的光物理性质,并已用于寄生原虫和酵母细胞的有效活细胞成像(Raghuvanshi et al., 2017)。
抗凝血和抗结核潜力
7-氨基-4-氯甲基香豆素衍生物已被合成并确定为血液凝血酶的有效抑制剂。一些衍生物在体外显示出显著的抗凝血效果,并可能具有体内应用的潜力(Kam et al., 1994)。此外,相关化合物7-氨基-4-甲基香豆素已在体外显示出显著的抗结核活性(Tandon et al., 2011)。
研究细胞蛋白酶活性
7-氨基-4-氯甲基香豆素已被用于一种新颖方法来测量肝细胞中的钙蛋白酶活性。合成的含有这种化合物的钙蛋白酶底物允许对ATP诱导的细胞质钙增加引起的细胞内蛋白水解活性进行定量(Rosser, Powers & Gores, 1993)。
神经退行性疾病研究
对7-氨基香豆素进行的研究,其中包括7-氨基-4-甲基香豆素的衍生物,突显了它们作为多靶点药物对抗帕金森病和阿尔茨海默病的潜力。调节这些化合物的取代模式已导致对这些疾病相关酶具有显著活性的分子(Rodríguez-Enríquez等,2020)。
特定蛋白酶的检测
7-氨基-4-甲基香豆素,一个密切相关的化合物,被用作附着在肽上用于检测特定蛋白酶如胰蛋白酶的荧光探针。在这些蛋白酶表达的疾病中,这种应用尤为重要(Yamawaki, Yufu & Kato, 2021)。
作用机制
Target of Action
The primary target of 7-Amino-4-chloromethylcoumarin, also known as CellTracker Blue CMAC , is the thiol groups present in cells . This compound is a thiol-reactive probe and is used for long-term tracing of living cells .
Mode of Action
7-Amino-4-chloromethylcoumarin freely passes through cell membranes . Once inside the cell, it reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products .
Biochemical Pathways
The biochemical pathway primarily involved in the action of 7-Amino-4-chloromethylcoumarin is the glutathione pathway . Glutathione S-transferase, a ubiquitous enzyme present in most cells, mediates the reaction between the compound and thiol groups .
Pharmacokinetics
The pharmacokinetics of 7-Amino-4-chloromethylcoumarin involves its transformation into cell-impermeant reaction products once it enters the cell . These reaction products are retained in the cells for an extended period, allowing for multigenerational tracking .
Result of Action
The result of the action of 7-Amino-4-chloromethylcoumarin is the generation of cell-impermeant fluorescent dye-thioether adducts . These adducts can be fixed with aldehyde fixatives, permitting long-term sample storage . The compound is transformed into a product that exhibits strong fluorescence and relatively uniform cytoplasmic staining , making it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Action Environment
The action of 7-Amino-4-chloromethylcoumarin is influenced by the cellular environment. The compound is designed to exhibit fluorescence for at least 72 hours (typically three to six generations) under physiological pH . It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
未来方向
In order to address the existing limitations of the commercially available fluorescent probe CMAC (7-amino-4-chloromethylcoumarin), a new series of highly fluorescent donor–acceptor 7-hydroxy-coumarin derivatives was prepared and these derivatives were used as vacuole specific fluorescent probes for live cell imaging of unicellular parasitic protozoa L. donovani promastigotes and yeast cells S. pombe and S. cerevisiae .
生化分析
Biochemical Properties
7-Amino-4-chloromethylcoumarin plays a significant role in biochemical reactions, particularly in the context of fluorescent labeling and tracking. This compound interacts with thiol groups in proteins and other biomolecules through a glutathione S-transferase-mediated reaction . The reaction results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant and can be fixed with aldehyde fixatives for long-term storage . This interaction is crucial for its application in monitoring cellular processes and correcting motion artifacts in imaging.
Cellular Effects
7-Amino-4-chloromethylcoumarin has profound effects on various types of cells and cellular processes. It is known to freely pass through cell membranes and, once inside the cell, is transformed into a cell-impermeant reaction product . This transformation allows the compound to be retained in living cells through several generations, making it an excellent tool for long-term cell tracking . The compound’s fluorescence properties enable researchers to monitor cell movement, location, proliferation, migration, chemotaxis, and invasion . Additionally, 7-Amino-4-chloromethylcoumarin does not require enzymatic cleavage to activate its fluorescence, making it a versatile tool for various cellular studies .
Molecular Mechanism
The molecular mechanism of 7-Amino-4-chloromethylcoumarin involves its interaction with thiol groups in proteins through a glutathione S-transferase-mediated reaction . This reaction results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant and can be fixed with aldehyde fixatives . The compound’s ability to form stable, fluorescent adducts with thiol groups is crucial for its application in long-term cell tracking and imaging. Additionally, the compound’s fluorescence properties allow for the visualization of cellular processes without the need for enzymatic cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-4-chloromethylcoumarin change over time. The compound is designed to be stable and retain its fluorescence for at least 72 hours after incubation in fresh medium at 37°C . This stability allows for long-term studies of cellular processes, including cell division and migration. The compound’s fluorescence is reasonably photostable during microscopic examination, making it suitable for extended imaging sessions . Additionally, the compound’s reaction products are cell-impermeant, ensuring that the fluorescence signal is retained within the cells and not transferred to adjacent cells .
Dosage Effects in Animal Models
The effects of 7-Amino-4-chloromethylcoumarin vary with different dosages in animal models. At lower concentrations (0.5-5 µM), the compound is used for short-term experiments, such as viability assays . For long-term staining (≥3 days) or use with rapidly dividing cells, higher concentrations (5-25 µM) are recommended . The compound’s low cytotoxicity at working concentrations makes it suitable for use in various animal models without adversely affecting cell viability or proliferation . At very high doses, potential toxic effects may be observed, necessitating careful optimization of the dosage for specific experimental conditions .
Metabolic Pathways
7-Amino-4-chloromethylcoumarin is involved in metabolic pathways that include interactions with glutathione and glutathione S-transferase . The compound’s reaction with thiol groups in proteins results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant . This interaction is crucial for the compound’s application in long-term cell tracking and imaging. Additionally, the compound’s fluorescence properties allow for the visualization of metabolic processes within cells, providing insights into cellular metabolism and function .
Transport and Distribution
7-Amino-4-chloromethylcoumarin is transported and distributed within cells and tissues through passive diffusion across cell membranes . Once inside the cell, the compound reacts with thiol groups to form a cell-impermeant fluorescent dye-thioether adduct . This reaction ensures that the compound is retained within the cells and not transferred to adjacent cells . The compound’s fluorescence properties enable researchers to monitor its distribution and localization within cells and tissues, providing valuable insights into cellular processes .
Subcellular Localization
The subcellular localization of 7-Amino-4-chloromethylcoumarin is primarily in the cytoplasm, where it forms fluorescent dye-thioether adducts with thiol groups in proteins . This localization is crucial for its application in long-term cell tracking and imaging. The compound’s fluorescence properties allow for the visualization of cellular processes within specific subcellular compartments, providing insights into the dynamics of cellular function and organization . Additionally, the compound’s ability to form stable, cell-impermeant adducts ensures that the fluorescence signal is retained within the cells and not transferred to adjacent cells .
属性
IUPAC Name |
7-amino-4-(chloromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEYMVWPECAOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376327 | |
| Record name | 7-amino-4-chloromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147963-22-2 | |
| Record name | 7-Amino-4-chloromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147963222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-amino-4-chloromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Amino-4-chloromethylcoumarin (CMAC) interact with its target and what are the downstream effects?
A1: CMAC is a fluorescent dye that enters cells and reacts with glutathione (GSH) in the presence of glutathione S-transferase (GST). [] This conjugation leads to the formation of a fluorescent adduct, which is retained within the cell, particularly in compartments with high GSH concentrations, such as vacuoles and lysosomes. [, , ] This property has been exploited to track cells, study vacuolar dynamics, and assess cellular viability. [, , ]
Q2: What is the structural characterization of CMAC, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research papers primarily focus on CMAC's application, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. A comprehensive reference source on chemical properties is recommended for this information.
Q3: Is CMAC known to exhibit catalytic properties? What are its applications in this context?
A4: CMAC itself does not exhibit catalytic properties. It acts as a substrate for GST, becoming fluorescent upon conjugation with GSH. It is not used for catalyzing chemical reactions. []
Q4: How stable is CMAC under various conditions, and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A4: The research papers mainly focus on CMAC's applications and do not provide comprehensive data on its stability under different conditions or formulation strategies.
Q5: How do researchers ensure compliance with SHE (Safety, Health, and Environment) regulations when working with CMAC? What are the risk minimization strategies and responsible practices?
A8: While the research papers highlight CMAC's low cytotoxicity at working concentrations, [, ] they don't provide specific details about SHE regulations or risk minimization strategies for this compound. It's crucial to consult relevant safety data sheets and follow established laboratory safety protocols.
Q6: What is known about the Pharmacokinetics and Pharmacodynamics (PK/PD) of CMAC? Are there studies on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?
A6: The research primarily focuses on using CMAC as a fluorescent probe in in vitro settings. Detailed PK/PD studies, including ADME and in vivo efficacy data, are not elaborated upon in these papers.
Q7: What analytical methods and techniques are commonly employed to characterize, quantify, and monitor CMAC?
A11: Flow cytometry is a primary analytical technique used to detect and quantify CMAC fluorescence in cells. [, ] This technique allows for single-cell analysis and sorting based on fluorescence intensity. Microscopy, particularly fluorescence microscopy, is also employed to visualize CMAC localization within cells and tissues. []
Q8: Has CMAC been investigated for potential resistance mechanisms and cross-resistance with other compounds or classes?
A8: The research papers provided do not discuss resistance mechanisms or cross-resistance related to CMAC.
Q9: Are there any known alternatives or substitutes for CMAC, and how do they compare in terms of performance, cost, and impact?
A13: Several fluorescent dyes with similar applications exist, such as CellTracker™ Green CMFDA, which targets cellular esterases. [] The choice of an alternative depends on the specific application, considering factors like cell permeability, specificity, fluorescence properties, and cost.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

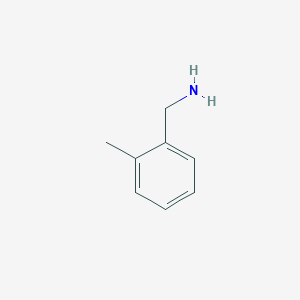
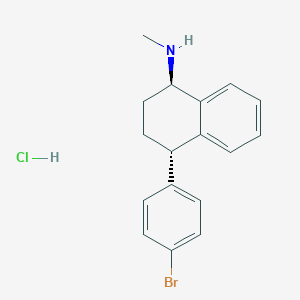
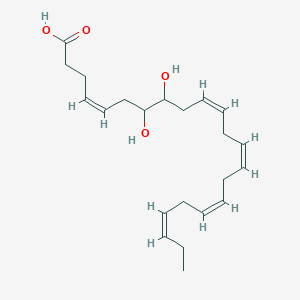

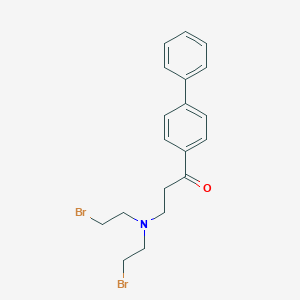

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)
